![molecular formula C11H16N2O2 B13260670 (Butan-2-yl)[(2-nitrophenyl)methyl]amine](/img/structure/B13260670.png)
(Butan-2-yl)[(2-nitrophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(2-nitrophenyl)methyl]amine is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a butan-2-yl group attached to a [(2-nitrophenyl)methyl]amine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2-nitrophenyl)methyl]amine typically involves the reaction of butan-2-amine with 2-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2-nitrophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(Butan-2-yl)[(2-nitrophenyl)methyl]amine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The butan-2-yl group provides hydrophobic interactions that enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(2-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a nitro group.
2-Butanamine, N-methyl-: A simpler amine with a butan-2-yl group and a methyl group attached to the nitrogen.
(Butan-2-yl)(2-nitrophenyl)methylamine: A closely related compound with slight variations in the substituents
Uniqueness
(Butan-2-yl)[(2-nitrophenyl)methyl]amine is unique due to the presence of both a butan-2-yl group and a nitro-substituted phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-9(2)12-8-10-6-4-5-7-11(10)13(14)15/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
QJWFKCGFPGFDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid](/img/structure/B13260594.png)

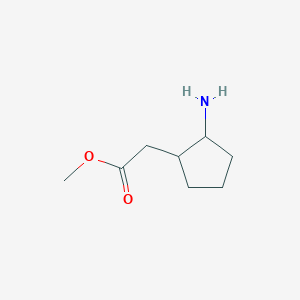
amine](/img/structure/B13260626.png)
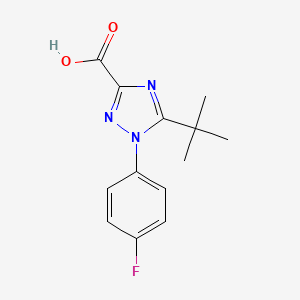
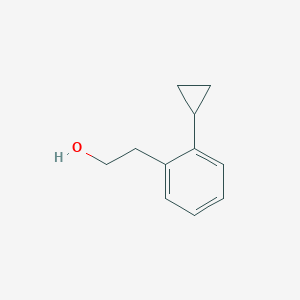
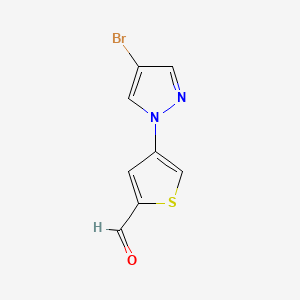
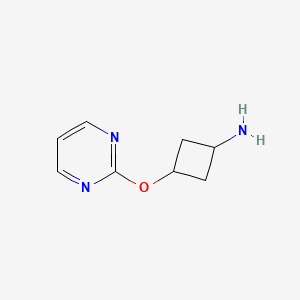
![2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13260663.png)

amine](/img/structure/B13260687.png)
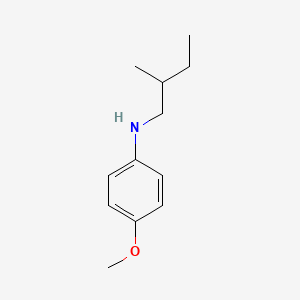
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol](/img/structure/B13260701.png)
